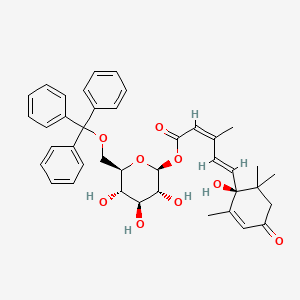
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is a chemical compound derived from abscisic acid, a plant hormone involved in various physiological processes. This esterified form of abscisic acid is often used in scientific research to study the hormone’s functions and interactions in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester typically involves the esterification of abscisic acid with trityl-D-glucosyl. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group or other functional groups in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Helps in understanding the role of abscisic acid in plant physiology, including stress responses and growth regulation.
Industry: May be used in the development of agricultural chemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester involves its interaction with specific molecular targets in plants. Abscisic acid, the parent compound, binds to receptors in plant cells, triggering a cascade of signaling pathways that regulate various physiological processes. The esterified form may have modified interactions and stability, affecting its overall activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abscisic Acid: The parent compound, a plant hormone involved in stress responses and growth regulation.
Abscisic Acid Esters: Other esterified forms of abscisic acid with different functional groups.
Gibberellins: Another class of plant hormones with distinct but sometimes overlapping functions.
Uniqueness
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is unique due to its specific esterification, which can alter its chemical properties and interactions compared to other abscisic acid derivatives. This uniqueness makes it valuable for studying the effects of esterification on hormone activity and stability.
Propriétés
Formule moléculaire |
C40H44O9 |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(trityloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C40H44O9/c1-26(20-21-39(46)27(2)23-31(41)24-38(39,3)4)22-33(42)49-37-36(45)35(44)34(43)32(48-37)25-47-40(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-23,32,34-37,43-46H,24-25H2,1-4H3/b21-20+,26-22-/t32-,34-,35+,36-,37+,39-/m1/s1 |
Clé InChI |
ZWJNHEJEMICZJA-IINVHLFUSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
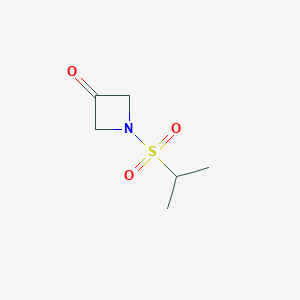
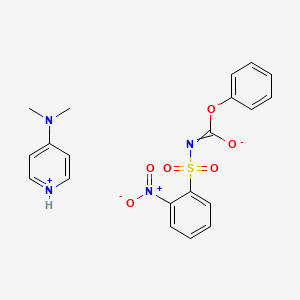
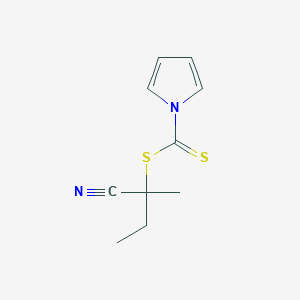
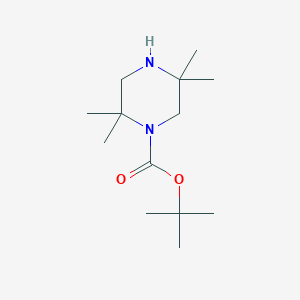
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
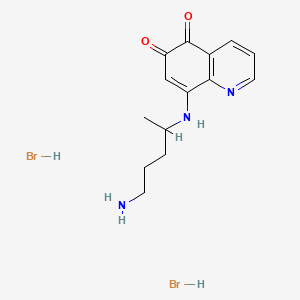
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
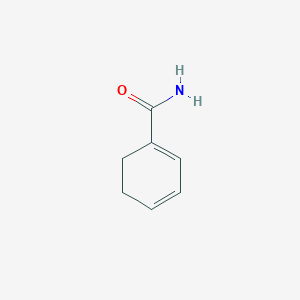
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
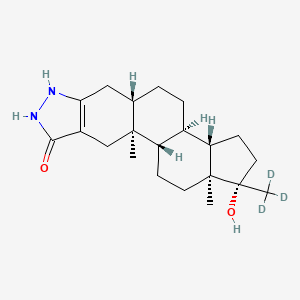
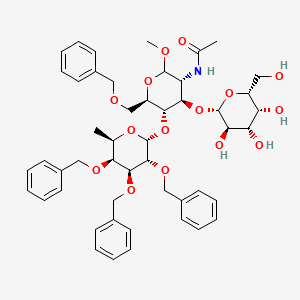
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
